molecular formula C20H26N4O4 B10997714 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10997714
M. Wt: 386.4 g/mol
InChI Key: BYHNLAUVVCBOLC-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a pyrrolidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use anthranilic acid derivatives and amides in a Niementowski reaction to form the quinazolinone core . The pyrrolidine ring can be introduced through a series of cyclization reactions, often involving the use of specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors and automated synthesis platforms to scale up the reaction. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and pyrrolidine-based molecules, such as:

Uniqueness

Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O4/c1-13(2)10-24-11-14(8-18(24)25)19(26)22-15-4-5-17-16(9-15)20(27)23(12-21-17)6-7-28-3/h4-5,9,12-14H,6-8,10-11H2,1-3H3,(H,22,26)

InChI Key

BYHNLAUVVCBOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC

Origin of Product

United States

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